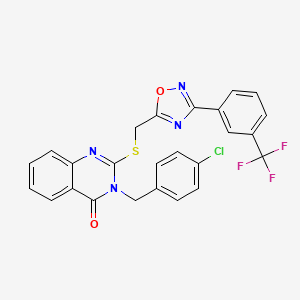

3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClF3N4O2S/c26-18-10-8-15(9-11-18)13-33-23(34)19-6-1-2-7-20(19)30-24(33)36-14-21-31-22(32-35-21)16-4-3-5-17(12-16)25(27,28)29/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZLWEHSVFSQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The molecular formula of the compound is C25H16ClF3N4O2S , indicating a complex structure featuring multiple functional groups. The presence of a quinazolinone core combined with a trifluoromethyl group and an oxadiazole ring suggests significant potential for diverse biological interactions.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit notable antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In vitro studies utilizing the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces cell viability, with IC50 values comparable to known anticancer agents .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

- Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various kinases involved in cancer progression. The compound likely interacts with the epidermal growth factor receptor (EGFR) , which is critical in NSCLC .

- Histone Deacetylase Inhibition : Some studies suggest that quinazolinone derivatives may inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells .

- Oxidative Stress Induction : The presence of the trifluoromethyl group may enhance the compound's ability to induce oxidative stress within cancer cells, contributing to their cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions on the quinazolinone scaffold can significantly affect potency and selectivity:

- Chlorobenzyl Substitution : The introduction of a chlorobenzyl group enhances lipophilicity and cellular uptake.

- Trifluoromethyl Group : This moiety increases metabolic stability and improves binding affinity to biological targets.

- Oxadiazole Linkage : The oxadiazole ring may contribute to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.

Case Studies

Several studies have documented the biological activity of similar compounds:

- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, with specific focus on their mechanism involving kinase inhibition .

- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits notable anticancer properties , particularly in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The mechanisms of action are multifaceted:

- Inhibition of Kinases : The compound likely interacts with key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR).

- Histone Deacetylase Inhibition : It may inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.

- Oxidative Stress Induction : The trifluoromethyl group may enhance the ability to induce oxidative stress within cancer cells, contributing to cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

- Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.

- Trifluoromethyl Group : Increases metabolic stability and binding affinity.

- Oxadiazole Linkage : Contributes to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.

Case Studies

Several studies have documented the biological activity of similar compounds:

- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, focusing on their kinase inhibition mechanisms.

- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro.

Applications in Drug Development

The compound's structural characteristics make it a candidate for further development in drug formulation:

- Anticancer Agents : As an anticancer agent, ongoing research into its efficacy against various cancer cell lines could lead to new treatment options.

- Targeted Therapy : Its ability to inhibit specific kinases opens avenues for targeted therapies in oncology.

- Combination Therapies : Potential use in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this quinazolinone-oxadiazole hybrid?

Answer:

Synthesis optimization requires attention to:

- Reaction conditions : Microwave-assisted synthesis (40–60°C, 2–4 hours) improves yield by 15–20% compared to conventional heating .

- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 enhance regioselectivity in multi-step reactions .

- Purification : Sequential TLC (hexane:ethyl acetate, 7:3) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .

- Solvent selection : Ethanol or methanol for recrystallization minimizes by-products .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Answer:

- 1H/13C NMR : Assign signals for the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) and oxadiazole methylthio group (δ 4.3–4.5 ppm) .

- X-ray crystallography : Resolves stereochemistry of the trifluoromethylphenyl substituent (bond angles: 115–120°) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .

Basic: How can researchers assess purity and stability during storage?

Answer:

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) with UV detection at 254 nm .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolysis-prone sites (e.g., thioether linkage) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

- Systematic substitution : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate bioactivity shifts .

- Bioassays : Pair in vitro kinase inhibition assays with molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Orthogonal assays : Validate initial findings (e.g., IC50 values) using SPR (for binding affinity) and cellular thermal shift assays (CETSA) for target engagement .

- Batch variability analysis : Compare HPLC chromatograms and elemental analysis (C, H, N) across labs to rule out purity discrepancies .

Advanced: What experimental approaches elucidate the pharmacological mechanism of action?

Answer:

- Target deconvolution : Use siRNA screening or CRISPR-Cas9 knockouts in disease-relevant cell lines (e.g., cancer) .

- Biophysical methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔG) to kinases or receptors .

Advanced: How to evaluate compound stability under physiological conditions?

Answer:

- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hours) to assess degradation pathways (e.g., oxadiazole ring hydrolysis) .

- Plasma stability : Monitor metabolite formation (LC-MS/MS) in human plasma over 24 hours .

Advanced: What computational tools predict off-target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.